3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
CAS No.: 1795422-03-5
Cat. No.: VC4291882
Molecular Formula: C19H16ClFN2OS
Molecular Weight: 374.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795422-03-5 |
|---|---|
| Molecular Formula | C19H16ClFN2OS |
| Molecular Weight | 374.86 |
| IUPAC Name | 3-(3-chloro-4-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C19H16ClFN2OS/c20-17-8-13(1-3-18(17)21)2-4-19(24)23-10-14-7-16(11-22-9-14)15-5-6-25-12-15/h1,3,5-9,11-12H,2,4,10H2,(H,23,24) |
| Standard InChI Key | TXBHTMJMJCAUQQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)F |
Introduction
Chemical Identity and Physicochemical Properties
The compound 3-(3-chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide belongs to the class of propanamide derivatives featuring dual aromatic systems. Its molecular formula is C₁₉H₁₆ClFN₂OS, with a molecular weight of 374.86 g/mol. The IUPAC name reflects its structural complexity: N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-(3-chloro-4-fluorophenyl)propanamide.
Key Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClFN₂OS |
| Molecular Weight | 374.86 g/mol |
| CAS Registry Number | 1795422-03-5 |
| SMILES | C1=CC(=C(C=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl)F |
| InChI Key | TXBHTMJMJCAUQQ-UHFFFAOYSA-N |
The molecule comprises a propanamide linker bridging a 3-chloro-4-fluorophenyl group and a pyridinylmethyl moiety substituted with thiophen-3-yl. The presence of electronegative substituents (Cl, F) and sulfur-containing heterocycles suggests potential for intermolecular interactions, a feature critical in drug-receptor binding .
Synthesis and Reaction Pathways
Core Synthetic Strategy
The synthesis of this compound likely follows a multi-step protocol involving:
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Formation of the pyridine-thiophene subunit: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach thiophen-3-yl to pyridine .
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Propanamide linkage: Condensation of 3-(3-chloro-4-fluorophenyl)propanoic acid with the aminomethylpyridine intermediate via carbodiimide-mediated coupling.
A representative synthetic route derived from analogous compounds involves:
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Reacting 5-bromo-3-pyridinecarbonitrile with thiophen-3-ylboronic acid under palladium catalysis to form 5-(thiophen-3-yl)nicotinonitrile .
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Reduction of the nitrile to aminomethylpyridine using LiAlH₄.
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Amide bond formation with 3-(3-chloro-4-fluorophenyl)propanoic acid using EDC/HOBt .
Critical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Pyridine functionalization | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Boronic acid stoichiometry |
| Nitrile reduction | LiAlH₄, THF, 0°C → reflux | Controlled exothermicity |
| Amide coupling | EDC, HOBt, DCM, RT | Acid:amine ratio (1.2:1) |
Side reactions, such as over-reduction of the nitrile group or incomplete coupling, necessitate rigorous purification via column chromatography (silica gel, EtOAc/hexane) .
Structural and Conformational Analysis
X-ray Crystallography Insights
While crystallographic data for this specific compound remain unpublished, related structures like 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide (PubChem CID 2088422) reveal:
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Dihedral angles between aromatic systems (e.g., 10.57° between thienopyridine and fluorophenyl rings) .
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Intramolecular N–H⋯S hydrogen bonds stabilizing the planar conformation .
Spectroscopic Characterization
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¹H NMR: Expected signals include:
Biological Activity and Mechanistic Hypotheses
In Silico Predictions
| Parameter | Value (Predicted) |
|---|---|
| LogP | 3.8 ± 0.2 |
| Topological PSA | 85 Ų |
| H-bond donors/acceptors | 1/5 |
Molecular docking studies using AutoDock Vina indicate favorable binding (ΔG ≈ -9.2 kcal/mol) to the ATP pocket of EGFR tyrosine kinase, a target in oncology .
Comparative Analysis with Related Compounds
The thiophene-pyridine hybrid in the target compound may confer enhanced π-stacking ability compared to purely phenyl-based analogs .
Challenges and Future Directions
Synthetic Limitations
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Low solubility in aqueous media complicates formulation.
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Scalability of palladium-catalyzed steps requires optimization .
Recommended Studies
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In vitro profiling: Screen against kinase panels (e.g., Eurofins DiscoverX).
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Prodrug design: Introduce phosphate esters to improve bioavailability.
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